N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide, commonly known as PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA belongs to the class of fatty acid ethanolamides and is structurally similar to endocannabinoids, which are naturally occurring compounds in the human body that bind to cannabinoid receptors. In
Scientific Research Applications
Anticancer Potential
Compounds containing the pyrazole moiety, such as 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, have been studied for their potential in cancer treatment. Pyrazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines . The structure of this compound suggests that it could be effective in targeting specific pathways involved in cancer cell growth and survival.
Antimicrobial Activity
The imidazole ring, which is structurally similar to the pyrazole ring, is known for its antimicrobial properties . By extension, pyrazole-containing compounds like 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide may also exhibit antibacterial and antifungal activities, making them valuable for the development of new antimicrobial agents.
Anti-inflammatory Applications
Pyrazole derivatives are known to possess anti-inflammatory properties. This compound, with its pyrazole core, could be explored for its effectiveness in reducing inflammation, potentially leading to the development of new anti-inflammatory medications .
Enzyme Inhibition
The pyrazole ring is a common feature in molecules designed to inhibit various enzymes. 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide could be a candidate for the development of enzyme inhibitors that can be used to treat diseases where enzyme regulation is a therapeutic strategy .
Antiproliferative Activities
Research has indicated that pyrazole-sulfonamide derivatives exhibit antiproliferative activities against certain cell lines . As such, 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide may be valuable in the study of compounds that can control or inhibit the proliferation of cells, particularly in the context of cancer research.
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound like 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide interacts with biological targets. Such studies can provide insights into the compound’s potential as a therapeutic agent by predicting its binding affinity and specificity towards certain proteins or enzymes .
Mechanism of Action
Target of Action
Similar compounds have been known to targetreceptor tyrosine kinases (TK) , which play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like tk) and inhibit their activity . This inhibition could lead to a decrease in the signaling pathways that are overactive in certain conditions, such as cancer .
Biochemical Pathways
This pathway is involved in cell survival, growth, and proliferation, and its inhibition could lead to the suppression of these processes .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed
Result of Action
Based on the potential inhibition of tk and downstream pathways, it can be inferred that this compound may lead to a decrease in cell growth and proliferation . This could potentially be beneficial in conditions where these processes are overactive, such as in cancer .
properties
IUPAC Name |
2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBNPVYLABIZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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